molecular formula C8H16BrNO2 B14000184 4-Methylaminocyclohexane-1-carboxylic acid CAS No. 87640-29-7

4-Methylaminocyclohexane-1-carboxylic acid

Cat. No.: B14000184
CAS No.: 87640-29-7
M. Wt: 238.12 g/mol
InChI Key: RXMIVPNXHDLDTF-UHFFFAOYSA-N
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Description

4-Methylaminocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclohexane, featuring a methylamino group and a carboxylic acid group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylaminocyclohexane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methylaminocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of N-substituted cyclohexane derivatives.

Scientific Research Applications

4-Methylaminocyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methylaminocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 4-Methyl-1-cyclohexanecarboxylic acid
  • 1-(Methylamino)cyclohexane-1-carboxylic acid
  • 4-(Cyclohexyl(methyl)amino)cyclohexane-1-carboxylic acid

Comparison: 4-Methylaminocyclohexane-1-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

CAS No.

87640-29-7

Molecular Formula

C8H16BrNO2

Molecular Weight

238.12 g/mol

IUPAC Name

4-(methylamino)cyclohexane-1-carboxylic acid;hydrobromide

InChI

InChI=1S/C8H15NO2.BrH/c1-9-7-4-2-6(3-5-7)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H

InChI Key

RXMIVPNXHDLDTF-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(CC1)C(=O)O.Br

Origin of Product

United States

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